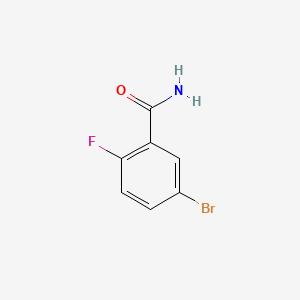

5-Bromo-2-fluorobenzamide

描述

Contextualization of Halogenated Benzamides within Contemporary Organic Chemistry

Halogenated benzamides are a class of organic compounds that feature a benzene (B151609) ring substituted with both a halogen atom (F, Cl, Br, I) and an amide functional group (-CONH₂). These structures are pivotal in contemporary organic chemistry due to their versatile reactivity and wide-ranging applications. The presence of halogens and the amide group imparts unique electronic properties to the aromatic ring, influencing its reactivity in various chemical transformations. lookchem.comresearchgate.net

In synthetic chemistry, halogenated benzamides serve as crucial building blocks or intermediates. lookchem.com The halogen atom can be readily substituted or used as a handle in cross-coupling reactions, allowing for the construction of more complex molecular architectures. smolecule.com Recent advancements have explored their transformations through methods like organic photoredox catalysis, which enables the activation of strong carbon-halide bonds under mild conditions to synthesize diverse structures such as enamides and biaryls. researchgate.netrsc.orgrsc.org Their utility extends to medicinal chemistry and agrochemical production, where the specific halogen and its position can significantly modulate the biological activity of the molecule. lookchem.comevitachem.com The synthesis of these compounds is often achieved through methods like electrophilic aromatic substitution on a benzamide (B126) precursor. sioc-journal.cn

Significance of 5-Bromo-2-fluorobenzamide as a Research Compound

Among the vast family of halogenated benzamides, this compound (CAS No: 214210-17-0) has emerged as a compound of particular interest for researchers. fluorochem.co.uk Its structure, featuring a bromine atom at the 5-position and a fluorine atom at the 2-position of the benzamide scaffold, confers distinct steric and electronic properties. These features make it a valuable building block in the synthesis of complex molecules, especially within the realm of drug discovery and medicinal chemistry. lookchem.com

The compound's primary significance lies in its role as a synthetic intermediate. Researchers utilize this compound to construct novel compounds with potential therapeutic applications. For instance, it has been explored in the development of enzyme inhibitors, particularly for protein kinases, which are crucial targets in cancer therapy. The strategic placement of the bromo and fluoro substituents allows for selective chemical modifications, enabling the synthesis of a library of derivatives for biological screening. smolecule.com Its utility has been noted in studies targeting various conditions, including cancer and microbial infections, underscoring its importance as a versatile research tool.

Scope and Objectives of the Academic Research Outline

This article aims to provide a detailed and scientifically accurate overview of this compound. The primary objective is to consolidate and present core information about this compound, focusing exclusively on its chemical and research-related aspects.

The scope of this article will encompass:

Physicochemical Properties: A detailed look at the intrinsic chemical and physical characteristics of the compound.

Synthesis and Manufacturing: An examination of the established laboratory and potential industrial-scale synthesis routes.

Spectroscopic Analysis: A review of its spectral data from techniques such as NMR, IR, and Mass Spectrometry to elucidate its structure.

Chemical Reactivity and Derivatives: An analysis of its reactivity in various chemical reactions and a look at some of its important derivatives.

Applications in Research: A discussion of its use as a building block in the synthesis of pharmacologically relevant molecules and other research applications.

This structured approach ensures a thorough exploration of this compound as a significant compound in modern chemical research, strictly avoiding any discussion on dosage, administration, or specific safety profiles.

Compound Data

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 214210-17-0 | chemsrc.com |

| Molecular Formula | C₇H₅BrFNO | chemsrc.com |

| Molecular Weight | 218.02 g/mol | chemsrc.com |

| Appearance | Solid | guidechem.com |

| Purity | Typically ≥96-97% | chemsrc.com |

| LogP | 2.57130 | chemsrc.com |

| PSA (Polar Surface Area) | 44.08 Ų | chemsrc.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-bromo-2-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAGQVUXQRXLNGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80381182 | |

| Record name | 5-bromo-2-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214210-17-0 | |

| Record name | 5-Bromo-2-fluorobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=214210-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-bromo-2-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Organic Chemistry of 5 Bromo 2 Fluorobenzamide

Established Synthetic Pathways to 5-Bromo-2-fluorobenzamide

The synthesis of this compound can be achieved through several strategic routes, primarily involving multi-step sequences that utilize readily available precursors. These pathways are designed to selectively introduce the bromo, fluoro, and amide functionalities onto the benzene (B151609) ring.

Direct Amidation Strategies from Halogenated Benzonitriles

While direct amidation of a nitrile to an amide is a known transformation, specific literature detailing the direct conversion of 5-bromo-2-fluorobenzonitrile (B68940) to this compound is not extensively documented in the provided search results. However, a common synthetic strategy involves the hydrolysis of the corresponding nitrile. For instance, the hydrolysis of 5-bromo-2-chlorobenzonitrile in the presence of a base to form the corresponding benzoate has been reported, suggesting that a similar partial hydrolysis of 5-bromo-2-fluorobenzonitrile could yield this compound under controlled conditions. This transformation would typically involve treatment with an acid or base in the presence of water.

A patented method describes the synthesis of the precursor 5-bromo-2-fluorobenzonitrile starting from o-fluorobenzoyl chloride. This process involves the reaction of o-fluorobenzoyl chloride with ammonia water to produce o-fluorobenzamide, which is then dehydrated to o-fluorobenzonitrile. The final step is the bromination of o-fluorobenzonitrile using dibromohydantoin in sulfuric acid to yield 5-bromo-2-fluorobenzonitrile google.com. The subsequent hydrolysis of this nitrile would provide a viable route to this compound.

Multi-step Reaction Sequences Involving Selective Halogenation

A prevalent strategy for the synthesis of this compound involves the selective halogenation of a suitable precursor, most notably 2-fluorobenzoic acid. This multi-step approach allows for the controlled introduction of the bromine atom at the desired position.

One documented method involves the bromination of 2-fluorobenzoic acid using N-bromosuccinimide (NBS) in dichloromethane. The reaction is typically carried out at room temperature over several hours to afford 5-Bromo-2-fluorobenzoic acid in good yield. Another approach utilizes a solution of potassium bromide and sodium chlorate in the presence of sulfuric acid to achieve the bromination of 2-fluorobenzoic acid. Once 5-Bromo-2-fluorobenzoic acid is obtained, it can be converted to this compound through standard amidation procedures, such as activation to the acid chloride followed by reaction with ammonia.

The following table summarizes a representative multi-step synthesis of 5-Bromo-2-fluorobenzoic acid:

| Step | Starting Material | Reagents and Conditions | Product |

| 1 | 2-Fluorobenzoic Acid | N-Bromosuccinimide (NBS), Dichloromethane, 20-25°C, 16 hours | 5-Bromo-2-fluorobenzoic acid |

| 2 | 2-Fluorobenzoic Acid | Potassium bromide, Sodium chlorate, Sulfuric acid, 35-75°C, 2 hours | 5-Bromo-2-fluorobenzoic acid |

Role of Precursors and Intermediates in Synthetic Routes

The synthesis of this compound relies on the availability and reactivity of several key precursors and intermediates.

5-Bromo-2-fluorobenzaldehyde : This aldehyde is a versatile intermediate. It can be synthesized from 5-bromo-2-fluorobenzoic acid via methylation, reduction with diisobutylaluminum hydride (DIBAL), and subsequent oxidation. Another route involves the direct bromination of 4-fluorobenzaldehyde using reagents like dibromohydantoin or N-bromosuccinimide in a mixed solvent system of trifluoroacetic acid and sulfuric acid biosynth.com. A further method describes the synthesis from 1-bromo-4-fluoro-benzene through lithiation and subsequent reaction with methyl formate. 5-Bromo-2-fluorobenzaldehyde can then be oxidized to 5-bromo-2-fluorobenzoic acid, a direct precursor to the target amide. A study also details the synthesis of [2-¹⁸F]-5-bromo-2-fluorobenzaldehyde from 5-bromo-2-nitrobenzaldehyde via nucleophilic substitution with [¹⁸F]fluoride actachemscand.org.

5-Bromo-2-fluorobenzoic acid : As a central intermediate, 5-Bromo-2-fluorobenzoic acid is primarily synthesized through the selective bromination of 2-fluorobenzoic acid biosynth.com. Its carboxylic acid functionality allows for straightforward conversion to the corresponding amide, this compound, via the formation of an acid chloride or the use of coupling agents followed by treatment with an amine source. This compound is also utilized in the synthesis of other valuable fluorine-containing compounds biosynth.com.

4-amino-2-fluorobenzamide : The role of 4-amino-2-fluorobenzamide as a direct precursor in the synthesis of this compound is not explicitly detailed in the provided search results. However, it is conceivable that one could perform a Sandmeyer-type reaction on the amino group of 4-amino-2-fluorobenzamide to introduce a bromine atom at the 4-position, which would result in a different isomer (4-bromo-2-fluorobenzamide) and not the target compound. Therefore, its direct utility in synthesizing this compound appears unlikely based on the available information.

Investigation of Reaction Mechanisms and Transformations

The synthetic routes to this compound and its transformations involve fundamental organic reaction mechanisms, including nucleophilic aromatic substitution and electrophilic halogenation.

Nucleophilic Aromatic Substitution Mechanisms on the Halogenated Benzene Ring

Nucleophilic aromatic substitution (SNAr) is a key mechanism in the chemistry of halogenated aromatic compounds. This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex nih.gov. The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing this intermediate and facilitating the reaction.

In the context of this compound, the fluorine and bromine atoms, as well as the amide group (which can be electron-withdrawing), influence the reactivity of the benzene ring towards nucleophiles. The highly electronegative fluorine atom makes the carbon to which it is attached more electrophilic, often making it the preferred site for nucleophilic attack in SNAr reactions youtube.comyoutube.com. This is contrary to the usual leaving group ability trends observed in SN1 and SN2 reactions.

A study on the nucleophilic aromatic substitution of 5-bromo-1,2,3-triazines with phenols suggests that highly electron-deficient aromatic systems can undergo a concerted SNAr mechanism, bypassing the traditional Meisenheimer intermediate organic-chemistry.org. While not directly on a benzene ring, this highlights that the specific electronic nature of the aromatic system can influence the mechanistic pathway. For this compound, the interplay of the inductive effects of the halogens and the resonance effects of the amide group would dictate the regioselectivity and rate of any potential SNAr reactions.

Electrophilic Bromination and Fluorination Studies

Electrophilic Bromination : The introduction of a bromine atom onto the aromatic ring of a precursor to this compound typically proceeds via an electrophilic aromatic substitution mechanism. In the case of brominating 2-fluorobenzonitrile, the fluorine atom is an ortho, para-director, while the cyano group is a meta-director and a deactivator. The outcome of the bromination will depend on the balance of these directing effects and the reaction conditions. The synthesis of 5-bromo-2-fluorobenzonitrile from 2-fluorobenzonitrile indicates that bromination occurs para to the fluorine atom and meta to the cyano group google.com. This regioselectivity is consistent with the powerful directing effect of the fluorine atom outweighing the deactivating and meta-directing effect of the nitrile group. The mechanism involves the generation of an electrophilic bromine species (e.g., from dibromohydantoin in acid) which is then attacked by the electron-rich aromatic ring to form a sigma complex (arenium ion), followed by deprotonation to restore aromaticity nih.govnih.gov.

Electrophilic Fluorination : While not a direct step in the synthesis of this compound from the common precursors discussed, electrophilic fluorination is a relevant transformation for fluorinated aromatic compounds. Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are commonly used for this purpose. The mechanism of electrophilic fluorination is still a subject of some debate, with possibilities including an SN2-type pathway or a single-electron transfer (SET) process. These reagents deliver an electrophilic fluorine atom to a nucleophilic carbon center, such as an electron-rich aromatic ring or an enolate. The presence of electron-withdrawing groups on the nitrogen atom of the fluorinating agent enhances its electrophilicity.

Amide Hydrolysis and Formation Pathways

The formation and cleavage of the amide bond in this compound are fundamental transformations in its chemical profile.

Formation Pathways

The most direct and common method for the synthesis of this compound is through the acylation of ammonia. This typically involves the reaction of a 5-bromo-2-fluorobenzoic acid derivative, such as 5-bromo-2-fluorobenzoyl chloride, with an ammonia source. The mechanism proceeds via a nucleophilic acyl substitution, where the highly reactive acyl chloride is attacked by ammonia, leading to the formation of a tetrahedral intermediate which then collapses to form the stable amide product and hydrochloric acid. A base, such as pyridine (B92270) or excess ammonia, is often used to neutralize the HCl byproduct. ncert.nic.inslideshare.net

A related synthetic strategy involves the direct condensation of 5-bromo-2-fluorobenzoic acid with ammonia, facilitated by a coupling agent or catalyzed under specific conditions, such as with a Lewis acid catalyst and ultrasonic irradiation, to drive the dehydration reaction. researchgate.net An alternative pathway described in patent literature for a similar compound involves reacting o-fluorobenzoyl chloride with ammonia water to produce o-fluorobenzamide, which can then be brominated to yield the final product. google.com

Amide Hydrolysis

The hydrolysis of this compound back to 5-bromo-2-fluorobenzoic acid and ammonia or an ammonium salt is a characteristic reaction of the amide functional group. This process can be achieved under either acidic or basic conditions, typically requiring heat. masterorganicchemistry.comlibretexts.org

Acid-Catalyzed Hydrolysis : Under acidic conditions, the carbonyl oxygen of the amide is first protonated, which significantly increases the electrophilicity of the carbonyl carbon. libretexts.org A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. libretexts.orgresearchgate.net Subsequent proton transfers and elimination of ammonia (which is protonated to the non-nucleophilic ammonium ion under the acidic conditions) leads to the formation of the corresponding carboxylic acid. libretexts.org

Base-Promoted Hydrolysis : In the presence of a strong base like sodium hydroxide, the hydroxide ion directly attacks the carbonyl carbon in a nucleophilic addition step. libretexts.org This forms a tetrahedral intermediate which then collapses, expelling the amide anion (⁻NH₂) as the leaving group. The amide anion subsequently deprotonates the newly formed carboxylic acid in an irreversible acid-base reaction, yielding a carboxylate salt and ammonia. libretexts.org

| Transformation | Key Reagents | General Conditions | Product(s) |

|---|---|---|---|

| Formation | 5-Bromo-2-fluorobenzoyl chloride, Ammonia | Anhydrous solvent, often with a non-nucleophilic base | This compound |

| Acidic Hydrolysis | Aqueous Acid (e.g., H₂SO₄, HCl) | Heat (reflux) | 5-Bromo-2-fluorobenzoic acid, Ammonium salt |

| Basic Hydrolysis | Aqueous Base (e.g., NaOH, KOH) | Heat (reflux) | Sodium 5-bromo-2-fluorobenzoate, Ammonia |

Oxidation-Reduction Chemistry of the Benzamide (B126) Moiety

The benzamide moiety of this compound can undergo both reduction and specific oxidative rearrangement reactions, altering the core functional group.

Reduction to an Amine

The carbonyl group of the primary amide can be completely reduced to a methylene group (-CH₂-) to form the corresponding benzylamine. This transformation is typically accomplished using a powerful reducing agent, most commonly lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like diethyl ether or tetrahydrofuran (THF). masterorganicchemistry.com The mechanism involves the initial deprotonation of the N-H bond by the hydride, followed by the formation of an aluminum-complexed intermediate. Subsequent hydride attacks on the electrophilic carbon atom lead to the reduction of the carbonyl to a methylene group, yielding 5-bromo-2-fluorobenzylamine after an aqueous workup. masterorganicchemistry.comyoutube.com It is important to note that LiAlH₄ is a potent reagent capable of reducing many functional groups, but it generally does not reduce an aryl bromide under standard conditions. reddit.com

Oxidative Rearrangement

A classic oxidation reaction involving primary amides is the Hofmann rearrangement. wikipedia.org This reaction converts a primary amide into a primary amine with one fewer carbon atom. ncert.nic.inwikipedia.org When this compound is treated with bromine (Br₂) in an aqueous solution of a strong base like sodium hydroxide, it undergoes a multi-step rearrangement. wikipedia.orgresearchgate.net

The mechanism proceeds through the following key steps:

Deprotonation of the amide nitrogen by the base.

Reaction of the resulting anion with bromine to form an N-bromoamide intermediate. wikipedia.org

A second deprotonation of the nitrogen to form an unstable N-bromoamide anion. wikipedia.org

Rearrangement of this anion, where the aryl group (5-bromo-2-fluorophenyl) migrates from the carbonyl carbon to the nitrogen atom, with the simultaneous loss of the bromide ion. This concerted step forms an isocyanate intermediate (5-bromo-2-fluorophenyl isocyanate). wikipedia.orgmasterorganicchemistry.com

Finally, under the aqueous conditions, the isocyanate is hydrolyzed to a carbamic acid, which is unstable and spontaneously decarboxylates (loses CO₂) to yield the final product, 5-bromo-2-fluoroaniline. wikipedia.org

| Reaction Type | Key Reagents | Intermediate | Final Product |

|---|---|---|---|

| Reduction | Lithium Aluminum Hydride (LiAlH₄), followed by H₂O workup | Aluminum-complexed species | 5-Bromo-2-fluorobenzylamine |

| Oxidation (Hofmann Rearrangement) | Bromine (Br₂), Sodium Hydroxide (NaOH) | N-Bromoamide, Isocyanate | 5-Bromo-2-fluoroaniline |

Stereochemical Considerations in Synthetic Steps

The molecule this compound is achiral; it does not possess any stereocenters and has a plane of symmetry. Consequently, its direct synthesis from achiral precursors, such as the reaction between 5-bromo-2-fluorobenzoyl chloride and ammonia, does not involve the creation of any stereoisomers. As such, stereochemical considerations are not a factor in the synthesis of the compound itself.

However, stereochemistry can become a significant consideration in subsequent reactions where this compound or its derivatives are used as starting materials to build more complex, chiral molecules. For instance:

If the amide were converted to a derivative that is then subjected to an asymmetric reaction (e.g., asymmetric hydrogenation of a double bond introduced elsewhere in the molecule), the stereochemical outcome would be determined by the chiral catalyst or reagent used.

If the product of the amide's reduction, 5-bromo-2-fluorobenzylamine, were to be reacted with a chiral electrophile, a pair of diastereomers could be formed. The ratio of these diastereomers would depend on the steric and electronic interactions in the transition state.

Spectroscopic Characterization and Advanced Structural Elucidation of 5 Bromo 2 Fluorobenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy serves as a fundamental tool for elucidating the carbon-hydrogen framework and the electronic environment of the fluorine atom within the 5-Bromo-2-fluorobenzamide molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of this compound, recorded in DMSO-d6, distinct signals corresponding to the aromatic protons and the amide protons are observed. The aromatic region displays a complex pattern due to spin-spin coupling between the protons and with the fluorine atom. A broad singlet at approximately 7.84 ppm is attributed to one of the amide protons. rsc.org A multiplet observed between 7.77-7.76 ppm corresponds to two aromatic protons, while another multiplet at 7.71-7.69 ppm represents another aromatic proton. rsc.org A triplet of doublets, appearing around 7.30-7.27 ppm with coupling constants of J = 8.0 and 4.0 Hz, is assigned to the remaining aromatic proton. rsc.org A second amide proton is also accounted for within these signals. rsc.org

Table 1: ¹H NMR Chemical Shifts for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 7.84 | s | Amide H | |

| 7.77-7.76 | m | 2 x Aromatic H | |

| 7.71-7.69 | m | Aromatic H |

Spectrum recorded in DMSO-d6 at 400 MHz rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. The spectrum, recorded in DMSO-d6, reveals seven distinct carbon signals, with the carbon attached to the fluorine atom showing a characteristic doublet due to C-F coupling. rsc.org The carbonyl carbon of the amide group resonates at approximately 163.9 ppm. rsc.org The carbon atom directly bonded to the fluorine atom (C2) exhibits a large coupling constant (JC-F = 142.0 Hz) and appears at 158.4 ppm. rsc.org The remaining aromatic carbons are observed at 135.0 ppm (d, JC-F = 5.0 Hz), 132.4 ppm (d, JC-F = 2.0 Hz), 126.2 ppm (d, JC-F = 9.0 Hz), 118.8 ppm (d, JC-F = 14.0 Hz), and 116.1 ppm (d, JC-F = 2.0 Hz). rsc.org

Table 2: ¹³C NMR Chemical Shifts and Coupling Constants for this compound

| Chemical Shift (δ) ppm | Coupling Constant (JC-F) Hz | Assignment |

|---|---|---|

| 163.9 | C=O | |

| 158.4 | 142.0 | C-F |

| 135.0 | 5.0 | Aromatic C-H |

| 132.4 | 2.0 | Aromatic C-H |

| 126.2 | 9.0 | Aromatic C-Br |

| 118.8 | 14.0 | Aromatic C-H |

Spectrum recorded in DMSO-d6 at 100 MHz rsc.org

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the local electronic environment of fluorine atoms. huji.ac.il For this compound, the ¹⁹F NMR spectrum, acquired in DMSO-d6, shows a single signal at approximately -115.72 ppm, which is characteristic of a fluorine atom attached to an aromatic ring. rsc.org This chemical shift provides valuable information for confirming the identity and purity of the compound.

Table 3: ¹⁹F NMR Chemical Shift for this compound

| Chemical Shift (δ) ppm |

|---|

Spectrum recorded in DMSO-d6 at 376 MHz rsc.org

Vibrational Spectroscopy Studies

Fourier Transform Infrared (FTIR) Spectroscopy Applications

The FTIR spectrum of a related compound, 4-bromo-N-(2,6-dimethylphenyl) benzamide (B126), shows characteristic absorption bands that can be correlated to the functional groups present in this compound. rsc.org For instance, the N-H stretching vibrations of the primary amide are expected to appear in the region of 3400-3200 cm⁻¹. A strong absorption band corresponding to the C=O stretching of the amide group is typically observed around 1643 cm⁻¹. rsc.org Aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹, while the C-F and C-Br stretching vibrations are expected at lower wavenumbers, generally in the fingerprint region. rsc.org

Raman Spectroscopy Techniques

Mass Spectrometry (MS) for Structural Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. tutorchase.comuni-saarland.de In electron impact (EI) mass spectrometry, the molecule is ionized, forming a molecular ion (M+•) which can then break apart into smaller, charged fragments. uni-saarland.de The pattern of these fragments provides a fingerprint that helps in identifying the molecule's structure. tutorchase.com

For substituted benzamides, fragmentation often occurs via cleavage of the bonds adjacent to the carbonyl group. libretexts.org The presence of bromine is typically indicated by a characteristic isotopic pattern in the mass spectrum, as bromine has two major isotopes, 79Br and 81Br, in nearly equal abundance. This results in two peaks for bromine-containing fragments that are two mass units apart and of similar intensity.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule when it absorbs ultraviolet or visible light. rsc.orgdergipark.org.tr This absorption of energy promotes electrons from a lower energy molecular orbital, such as the highest occupied molecular orbital (HOMO), to a higher energy empty orbital, like the lowest unoccupied molecular orbital (LUMO). dergipark.org.trup.ac.za The wavelengths at which a molecule absorbs light (λmax) are characteristic of its electronic structure. rsc.org

Aromatic compounds like this compound typically exhibit absorptions due to π → π* transitions within the benzene (B151609) ring. up.ac.zaelte.hu The presence of substituents on the aromatic ring, such as the bromine atom, the fluorine atom, and the amide group, can shift the λmax values and influence the intensity of the absorption bands. These substituents can act as chromophores or auxochromes, altering the energy gap between the electronic orbitals. elte.hu The electronic transitions in the UV-Vis spectrum are generally broad because they are composed of numerous vibrational and rotational transitions. rsc.org

The expected UV-Vis spectrum for this compound would show characteristic absorption bands in the UV region, likely below 300 nm, corresponding to the π → π* transitions of the substituted benzene ring. libretexts.org Specific λmax values would require experimental measurement.

X-ray Diffraction Analysis for Crystal Structure Determination

Single Crystal X-ray Diffraction (SCXRD) Methodologies and Data Refinement

To perform single crystal X-ray diffraction, a suitable single crystal of the compound is grown and mounted on a diffractometer. uni-freiburg.de The crystal is then irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to solve and refine the crystal structure. researchgate.net

The process involves several key steps:

Data Collection: A diffractometer, such as a Bruker APEXII CCD, is used to collect diffraction data by rotating the crystal in the X-ray beam. researchgate.net

Cell Refinement: The collected data is used to determine the unit cell parameters (a, b, c, α, β, γ) of the crystal. researchgate.net

Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods, often with software like SHELXT. researchgate.net

Structure Refinement: The atomic positions and other parameters are refined using a least-squares method, typically with software like SHELXL, to achieve the best fit between the observed and calculated diffraction data. researchgate.netresearchgate.net

While a specific crystal structure determination for this compound was not found, related structures like N-(2,4-difluorophenyl)-2-fluorobenzamide have been solved using these standard methodologies. mdpi.com

Analysis of Intramolecular Hydrogen Bonding Networks

Intramolecular hydrogen bonds are non-covalent interactions that occur within a single molecule. mdpi.com These interactions can significantly influence the conformation and properties of the molecule. In this compound, there is the potential for an intramolecular hydrogen bond between one of the hydrogen atoms of the amide group (N-H) and the adjacent fluorine atom (C-F). This would form a stable six-membered ring.

The presence and geometry of such intramolecular hydrogen bonds can be definitively confirmed by X-ray diffraction, which provides precise distances and angles between the atoms involved. nih.gov For example, in the related compound N-(2,4-difluorophenyl)-2-fluorobenzamide, an intramolecular contact between an amide proton and an ortho-fluorine atom was observed with a H···F distance of 2.12 Å. mdpi.com Similar interactions are seen in other halogenated benzamides, influencing their solid-state conformation. researchgate.net

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

In the solid state, molecules of this compound will pack together in a specific arrangement determined by various intermolecular interactions. These can include hydrogen bonds, halogen bonds, and van der Waals forces. nih.govnih.gov

For a molecule like this compound, one would expect significant intermolecular N-H···O hydrogen bonds, where the amide proton of one molecule interacts with the carbonyl oxygen of a neighboring molecule. researchgate.net These interactions often lead to the formation of chains or dimers. iucr.org Additionally, weaker interactions such as C-H···O, C-H···F, and potentially Br···O or Br···N halogen bonds could play a role in stabilizing the three-dimensional crystal structure. Hirshfeld analysis of similar brominated compounds has shown significant contributions from H···H, C···H, and Br···H contacts. iucr.org

Computational and Theoretical Investigations of 5 Bromo 2 Fluorobenzamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been a important tool in the study of 5-Bromo-2-fluorobenzamide, enabling detailed analysis of its electronic and structural properties.

Geometry Optimization and Conformational Analysis

Theoretical calculations, particularly using DFT methods, have been employed to determine the most stable conformation of benzamide (B126) derivatives. nih.gov For instance, in a study on 4-ethoxy-2,3-difluorobenzamide, a potential energy surface (PES) scan was performed using the B3LYP exchange-correlation function with a 6-31+G(d,p) basis set to identify the minimum energy conformation. nih.gov This process involves systematically changing a specific dihedral angle to find the most stable three-dimensional arrangement of the atoms. nih.gov Similar DFT-based geometry optimizations have been conducted for various substituted benzanilides and other related molecules to ascertain their stable conformations. mdpi.com These computational approaches are crucial for understanding the structural basis of the molecule's properties and interactions. liverpool.ac.ukwisc.edu

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

DFT calculations have proven to be highly effective in predicting spectroscopic parameters, which can then be correlated with experimental data from techniques like FT-IR, FT-Raman, and NMR spectroscopy. For numerous related molecules, including substituted benzamides and other organic compounds, DFT calculations at levels like B3LYP/6-311++G(d,p) have been used to compute vibrational frequencies and NMR chemical shifts. researchgate.netresearchid.co These theoretical predictions often show good agreement with experimental results, aiding in the definitive assignment of spectral bands and signals. mdpi.comresearchgate.net This synergy between computational and experimental spectroscopy is invaluable for detailed structural elucidation. mdpi.comacs.org

Electronic Structure Analysis: HOMO-LUMO Energy Gap and Molecular Orbital Contributions

The electronic properties of this compound can be understood through the analysis of its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. numberanalytics.comresearchgate.net A smaller gap suggests higher reactivity, as less energy is required for electronic excitation. numberanalytics.comwuxibiology.com

DFT calculations are commonly used to determine the energies of the HOMO and LUMO and to visualize their spatial distribution. researchgate.netnih.gov The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. researchgate.net Analysis of the atomic orbital contributions to the HOMO and LUMO reveals which parts of the molecule are most involved in electronic transitions and chemical reactions. nih.gov For many organic molecules, a large HOMO-LUMO gap is indicative of high stability. researchgate.net

Table 1: Frontier Molecular Orbital (FMO) Data

| Parameter | Description |

|---|---|

| HOMO | The Highest Occupied Molecular Orbital, which indicates the ability to donate an electron. |

| LUMO | The Lowest Unoccupied Molecular Orbital, which indicates the ability to accept an electron. |

| Energy Gap | The difference in energy between the HOMO and LUMO, which relates to the molecule's reactivity and stability. numberanalytics.comresearchgate.net |

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Character

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic delocalization within a molecule. uni-muenchen.deresearchgate.net It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure concepts of bonds and lone pairs. uni-muenchen.de

Table 2: Natural Bond Orbital (NBO) Analysis Key Concepts

| Term | Definition |

|---|---|

| Lewis-type NBOs | Filled 'donor' orbitals, such as bonding orbitals (σ, π) and lone pairs. stackexchange.com |

| Non-Lewis-type NBOs | Vacant 'acceptor' orbitals, primarily antibonding orbitals (σ*, π*). stackexchange.com |

| E(2) Stabilization Energy | A measure of the stabilization resulting from the delocalization of electrons from a donor NBO to an acceptor NBO, calculated via second-order perturbation theory. researchgate.netstackexchange.com |

Molecular Dynamics (MD) Simulations for Conformational and Interaction Studies

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules and their interactions with their environment over time. chemrxiv.org While specific MD simulation studies on this compound are not detailed in the provided context, the methodology has been applied to similar and related systems to understand conformational changes and intermolecular interactions. mdpi.comchemrxiv.org For instance, MD simulations have been used to investigate the stability of intramolecular hydrogen bonds in fluorinated organic molecules. mdpi.com These simulations can provide insights into how the molecule behaves in solution, which is crucial for understanding its biological activity and chemical reactivity.

In Silico Predictive Modeling for Molecular Interactions

In silico predictive modeling encompasses a range of computational techniques used to predict how a molecule will interact with biological targets, such as enzymes or receptors. jocpr.com This is a cornerstone of modern drug discovery and development. acs.org Molecular docking is a prominent in silico method that predicts the preferred orientation of a ligand when bound to a target protein. jocpr.com The results are often ranked using a scoring function, which estimates the binding affinity. jocpr.com

For example, molecular docking studies on pyridine (B92270) and pyrimidine (B1678525) derivatives have been used to predict their binding modes and affinities to enzymes like thymidylate synthase, a target in cancer therapy. jocpr.com These studies often analyze hydrogen bonding and hydrophobic interactions between the ligand and the protein's active site. jocpr.com Furthermore, in silico models are used to predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which are critical for evaluating a compound's potential as a drug. jocpr.com While specific in silico modeling results for this compound are not available in the provided search results, its structural analogs have been the subject of such investigations, highlighting the utility of these methods in assessing the therapeutic potential of related compounds. researchgate.net

Research on 5 Bromo 2 Fluorobenzamide Derivatives and Analogues

Rational Design Principles for Novel Derivatives

The design of new derivatives of 5-Bromo-2-fluorobenzamide is often guided by established structure-activity relationship (SAR) principles and computational modeling. afjbs.comnih.gov The goal is to systematically modify the core structure to enhance desired properties, such as binding affinity to a biological target or specific material characteristics. nih.gov

Key design strategies include:

Substitution at the Bromine Position: The bromine atom can serve as a leaving group in palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents. This position is often targeted to explore the chemical space around the core structure and to introduce larger functional groups that can interact with specific pockets in a target protein. mdpi.com

Introduction of Additional Substituents on the Benzene (B151609) Ring: Adding other functional groups to the aromatic ring can alter the electronic properties and steric profile of the molecule. For instance, the introduction of electron-donating or electron-withdrawing groups can impact the reactivity and binding interactions of the entire molecule. mdpi.com

Computational Approaches: Molecular docking studies are employed to predict how derivatives will bind to target proteins, such as enzymes or receptors. nih.gov This computational screening helps prioritize the synthesis of compounds with the highest predicted activity. nih.gov Quantitative structure-activity relationship (QSAR) models can also be developed to correlate structural features with observed activity, further guiding the design of more potent or selective analogues. fortunepublish.com

Table 1: Rational Design Strategies for this compound Derivatives

| Design Principle | Target Position/Group | Desired Outcome/Rationale | Example Modification |

|---|---|---|---|

| Structure-Activity Relationship (SAR) Guided Modification | Bromine atom at C-5 | Introduce diverse chemical functionalities to probe binding pockets. | Suzuki or Sonogashira cross-coupling to add aryl or alkynyl groups. mdpi.com |

| Bioisosteric Replacement | Amide group | Modulate hydrogen bonding, solubility, and metabolic stability. | Replacement with a thiazole (B1198619) or other heterocycles. nih.gov |

| Modulation of Electronic Properties | Benzene ring | Enhance binding affinity or reactivity through electronic effects. | Introduction of electron-donating (e.g., -OCH₃) or electron-withdrawing (e.g., -NO₂) groups. |

| Conformational Restriction | Overall scaffold | Increase binding affinity and selectivity by reducing conformational flexibility. | Incorporation into a more rigid ring system. |

| Computational Docking | Entire molecule | Predict and optimize binding interactions with a specific biological target. | In silico screening of virtual libraries of derivatives. nih.gov |

Synthetic Strategies for Diverse Derivative Libraries

The creation of diverse libraries of this compound derivatives is crucial for exploring a wide range of chemical space and identifying compounds with optimal properties. fortunepublish.comcam.ac.uk Combinatorial chemistry approaches are often utilized to rapidly generate a large number of analogues. slideshare.netresearchgate.net

Common synthetic strategies include:

Palladium-Catalyzed Cross-Coupling Reactions: As mentioned, the bromine atom is a versatile handle for reactions like Suzuki, Heck, and Sonogashira couplings, enabling the introduction of various aryl, vinyl, and alkynyl groups. mdpi.com

Amide Bond Formation: The primary amide can be reacted with a variety of carboxylic acids or their activated derivatives (e.g., acyl chlorides) to form a library of N-substituted amides. smolecule.com

Solid-Phase Synthesis: This technique involves attaching the this compound scaffold to a solid support (resin) and then performing a series of reactions to build the derivatives. fortunepublish.comresearchgate.net This method simplifies purification and allows for the parallel synthesis of many compounds. fortunepublish.com

Multi-component Reactions: These reactions combine three or more starting materials in a single step to generate complex molecules, offering an efficient route to structural diversity.

Table 2: Synthetic Methodologies for this compound Derivative Libraries

| Synthetic Strategy | Key Reaction Type | Starting Material/Scaffold | Diversity Elements | Typical Products |

|---|---|---|---|---|

| Parallel Synthesis | Amide Coupling | 5-Bromo-2-fluorobenzoyl chloride | Various amines | N-substituted 5-bromo-2-fluorobenzamides. |

| Combinatorial Chemistry | Suzuki Cross-Coupling | This compound | Diverse boronic acids | 5-Aryl-2-fluorobenzamide derivatives. mdpi.com |

| Diversity-Oriented Synthesis | Multi-step sequence involving cyclizations | This compound | Different reaction pathways | Structurally diverse heterocyclic systems. cam.ac.uk |

| Solid-Phase Organic Synthesis | Various (e.g., acylation, alkylation) | Resin-bound this compound | Different reagents in each step | Large libraries of purified derivatives after cleavage from the resin. fortunepublish.comresearchgate.net |

Mechanistic Studies of Derivative Reactions and Transformations

Understanding the mechanisms of reactions involving this compound and its derivatives is essential for optimizing reaction conditions, predicting product outcomes, and designing new transformations.

Key areas of mechanistic investigation include:

Electrophilic Aromatic Substitution: The directing effects of the fluorine (ortho-, para-directing) and amide (meta-directing) groups guide the position of incoming electrophiles during reactions like bromination.

Nucleophilic Aromatic Substitution (SNA_r): The fluorine atom can be displaced by nucleophiles, particularly when activated by electron-withdrawing groups. Studies may focus on the kinetics and intermediates of these reactions. nih.gov

Palladium-Catalyzed Cycles: Mechanistic studies of cross-coupling reactions focus on the elementary steps of oxidative addition, transmetalation, and reductive elimination involving the palladium catalyst. The nature of the ligands on the palladium catalyst can significantly influence the reaction rate and efficiency. acs.org

Radical Reactions: Some transformations may proceed through radical intermediates. For instance, the generation of a nitrogen-centered radical from an N-fluoro-benzamide derivative can initiate a cascade of reactions. researchgate.netsioc-journal.cn

Table 3: Mechanistic Aspects of Reactions Involving this compound

| Reaction Type | Key Mechanistic Feature | Intermediate Species | Influencing Factors |

|---|---|---|---|

| Electrophilic Bromination | Regioselectivity guided by substituent effects. | Wheland intermediate (arenium ion). | Directing effects of fluorine and amide groups. |

| Nucleophilic Aromatic Substitution (SNA_r) | Formation of a Meisenheimer complex. | Meisenheimer complex. | Strength of the nucleophile, nature of the leaving group (fluorine). nih.gov |

| Suzuki Coupling | Catalytic cycle involving Pd(0)/Pd(II) species. | Organopalladium intermediates. | Ligand type, base, solvent. acs.org |

| Radical Cyclization | 1,5-Hydrogen atom transfer. | Nitrogen-centered radical, benzylic radical. researchgate.net | Initiator, temperature. sioc-journal.cn |

Mechanistic Biological Activity Research in Vitro Focus

In Vitro Antimicrobial Activity Investigations

Efficacy Against Specific Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)

Derivatives of 5-Bromo-2-fluorobenzamide have been a subject of investigation for their antimicrobial properties. For instance, N-(2-amino-4-bromophenyl)-4-fluoro-N'-(2-fluorophenyl)benzimidamide, a related compound, has been synthesized and studied for its potential biological activities. lew.ro

In vitro antibacterial activity of various benzamide (B126) derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. One study screened benzamide derivatives containing quinoxaline (B1680401) and benzothiazole (B30560) against several bacterial strains, including Bacillus, Staphylococcus aureus, Klebsiella, E. coli, and Pseudomonas aeruginosa. researchgate.net Another study reported the synthesis of bromochalcone derivatives and their in vitro activity against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Salmonella typhimurium. ceon.rs Specifically, one 4-bromo-3′,4′-dimethoxysubstituted chalcone (B49325) demonstrated activity against the Gram-negative strains E. coli and S. typhimurium. ceon.rs

While direct studies on this compound itself are limited in the provided results, the activity of its structural analogs suggests a potential area for further research.

Mechanistic Exploration of Antibacterial Action (e.g., DNA Gyrase Inhibition)

The mechanism of antibacterial action for many novel compounds is often explored through their interaction with essential bacterial enzymes. DNA gyrase, a type II topoisomerase, is a well-established target for antibacterial drugs as it is crucial for bacterial DNA replication. researchgate.netnih.gov The inhibition of DNA gyrase leads to the disruption of DNA synthesis and ultimately bacterial cell death.

Molecular docking studies have been employed to predict the interaction between benzamide derivatives and DNA gyrase. For a series of quinoxaline and benzothiazole-containing benzamide derivatives, docking studies against the DNA gyrase protein (PDB ID: 4KTN) were conducted to understand their binding interactions. researchgate.net Similarly, other research has focused on designing and identifying novel DNA gyrase B inhibitors through computational methods. nih.gov Indole-derived thioureas have also been investigated, with some compounds showing inhibitory effects on S. aureus DNA gyrase supercoiling activity. researchgate.net

In Vitro Anticancer Activity Research

Cytotoxic Effects on Human Cancer Cell Lines (e.g., MCF-7, HT-29)

The cytotoxic potential of compounds related to this compound has been evaluated against various human cancer cell lines. For example, quinazoline-2,4,6-triamine derivatives have been tested for their in vitro antitumor activity against breast (MCF-7), colon (HT-29), and lung (A-549) cancer cell lines. brieflands.com The MTT assay is a common method used to assess the cytotoxic effects of these compounds. brieflands.comnih.gov

Studies on other related structures, such as β-lactam analogs and aminonaphthoquinone conjugates, have also demonstrated cytotoxic activity against MCF-7 and HT-29 cell lines. mdpi.com For instance, a β-lactam analog with a fluorophenyl conjugate showed significant antiproliferative activity with low IC50 values against both MCF-7 and HT-29 cells. mdpi.com Furthermore, combinations of certain CNS drugs with standard chemotherapeutics have been evaluated for synergistic cytotoxic effects on these cell lines. nih.gov

Table 1: In Vitro Cytotoxicity Data of Related Compounds

| Compound Class | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| β-lactam analog (with fluorophenyl conjugate) | MCF-7 | 0.022 | mdpi.com |

| β-lactam analog (with fluorophenyl conjugate) | HT-29 | 0.003 | mdpi.com |

| Quinazoline-2,4,6-triamine derivative (10e) | MCF-7 | 63.5 ± 1.39 | brieflands.com |

| Quinazoline-2,4,6-triamine derivative (10e) | HT-29 | 13.48 ± 1.89 | brieflands.com |

| Quinazoline-2,4,6-triamine derivative (10d) | A-549 | 0.126 ± 0.019 | brieflands.com |

| Aminonaphthoquinone conjugate (13a) | MCF-7 | 10.4 | mdpi.com |

Elucidation of Molecular Targets and Signaling Pathways

Research into the anticancer mechanisms of this compound and its analogs often involves identifying their molecular targets and the signaling pathways they modulate. The PI3K-PTEN-AKT signaling pathway is a critical regulator of cell survival and proliferation and is frequently mutated in cancers like head and neck squamous cell carcinoma (HNSCC). nih.gov Activation of AKT can lead to reduced apoptosis and increased cell migration and invasion. nih.gov Therefore, targeting this pathway is a key strategy in cancer therapy.

3-Aminoindazole-based small molecules, which can be synthesized from precursors like 5-bromo-2-fluorobenzonitrile (B68940), have shown inhibitory activity against several kinases, including PDK1, which is involved in the PI3K/Akt pathway. nih.gov The GABAergic system and its receptors have also been implicated in cancer cell proliferation, with studies showing that GABA B receptor antagonists can induce apoptosis through the dual inhibition of the PI3K/Akt/mTOR and MAPK signaling pathways in chondrosarcoma cells. nih.gov

Enzyme Inhibition and Ligand-Target Interaction Studies (In Vitro)

The unique chemical structure of this compound, featuring bromine and fluorine substituents, makes it a valuable scaffold in drug discovery for enzyme-targeted therapies. lew.ro In vitro enzyme inhibition assays are crucial for determining the potency and mechanism of action of potential drug candidates.

For example, derivatives of this compound have been developed as inhibitors of Trypanosoma cruzi CYP51, an essential enzyme in the parasite that causes Chagas disease. nih.gov These studies involve synthesizing analogs and evaluating their inhibitory potency in vitro. nih.gov Similarly, other research has focused on developing small molecules to disrupt the YAP-TEAD protein-protein interaction, a key player in the Hippo signaling pathway which is often deregulated in cancer. researchgate.net

Computational methods, such as molecular docking, are frequently used to predict and analyze the interactions between ligands and their protein targets. nih.govjst.go.jp These studies help in understanding the structural basis for binding and can guide the design of more potent and selective inhibitors.

Assessment of Binding Affinity via Biophysical Techniques (e.g., Surface Plasmon Resonance, ELISA)

Similarly, derivatives of this compound have been investigated as inhibitors of the proinflammatory cytokine Macrophage Migration Inhibitory Factor (MIF). nih.gov Although specific KD values are not provided for the parent compound, the resulting benzisothiazolones, synthesized from this compound, were evaluated for their ability to inhibit the binding of MIF to its receptor CD74. nih.gov This line of research underscores the utility of the this compound core in designing ligands with specific receptor binding properties.

Interactive Data Table: Binding Affinity of this compound Derivatives

As no direct binding affinity data for this compound was found, this table is presented as a reference for the activity of its derivatives.

| Derivative | Target | Technique | Binding Affinity (KD) |

| LP10 (Derivative of 5-bromo-2-fluorobenzoic acid) | Trypanosoma cruzi CYP51 | SPR | ≤ 42 nM nih.gov |

This table illustrates the binding affinity of a derivative to indicate the potential contribution of the 5-bromo-2-fluorobenzoyl moiety.

Kinetic Analyses of Enzyme-Compound Interactions

The inhibitory activity of compounds derived from this compound has been evaluated through enzyme kinetic studies. For example, a patent for N-acylpiperidine ether tropomyosin-related kinase (Trk) inhibitors describes the use of this compound in the synthesis of potent inhibitors of TrkA. google.com The resulting compounds exhibited IC50 values in the low nanomolar range, indicating a significant inhibition of the enzyme's activity. google.com

In another study, N-phenylbenzisothiazolones synthesized from this compound were found to inhibit the tautomerase activity of MIF. nih.gov Several of these derivatives displayed antagonist activity in the low micromolar range. nih.gov These findings collectively suggest that the this compound structure serves as a valuable starting point for developing potent enzyme inhibitors.

Interactive Data Table: Enzyme Inhibition by this compound Derivatives

As no direct enzyme kinetic data for this compound was found, this table is presented as a reference for the activity of its derivatives.

| Derivative Class | Target Enzyme | Parameter | Value |

| N-acylpiperidine ethers | TrkA | IC50 | Low nM range google.com |

| N-phenylbenzisothiazolones | MIF (tautomerase activity) | IC50 | Low µM range nih.gov |

This table illustrates the inhibitory activity of derivatives to indicate the potential contribution of the this compound structure.

Conclusion and Future Research Directions

Synthesis of Key Academic Contributions and Findings

5-Bromo-2-fluorobenzamide has emerged as a significant scaffold in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom and a fluorine atom on the benzamide (B126) core, provides a versatile platform for the synthesis of more complex molecules. The presence of these halogens enhances the compound's lipophilicity and membrane permeability, which are crucial properties for potential therapeutic agents.

Research has primarily focused on its role as a key intermediate in the synthesis of biologically active compounds. evitachem.com Notably, it is a building block for various kinase inhibitors, which are pivotal in cancer therapy. The amide group's ability to participate in hydrogen bonding is critical for the binding of these derivatives to their target enzymes. Furthermore, derivatives of this compound have shown potential as antimicrobial and antioxidant agents. In vitro studies have demonstrated the cytotoxic effects of this compound against cancer cell lines, suggesting its potential as an anticancer agent by inhibiting enzymes crucial for cancer cell proliferation.

The synthesis of this compound itself has been a subject of study, with methods like the bromination of 2-fluorobenzamide (B1203369) and the hydrolysis of 5-bromo-2-fluorobenzonitrile (B68940) being developed to ensure high yields and purity. These synthetic advancements are crucial for making this versatile intermediate more accessible for further research and development.

Identification of Emerging Research Avenues for this compound

The existing body of research on this compound opens up several promising avenues for future investigation. A significant area of opportunity lies in the exploration of its derivatives for a broader range of biological activities. While its potential in cancer therapy is recognized, its efficacy against other diseases remains largely unexplored. For instance, its structural motifs could be leveraged to design novel inhibitors for proteases, such as those involved in parasitic diseases like Chagas disease, which is caused by Trypanosoma cruzi. usp.br

Another emerging research direction is the investigation of its application in agrochemicals. lookchem.com The unique electronic properties conferred by the bromine and fluorine substituents could be harnessed to develop new pesticides or herbicides with improved efficacy and selectivity. lookchem.com Furthermore, the potential of this compound and its derivatives in materials science, such as in the development of fluorescent probes or metal-organic frameworks, warrants further exploration.

Systematic structure-activity relationship (SAR) studies on a wider array of derivatives are needed to fully understand how modifications to the this compound core affect its biological activity. This could lead to the discovery of new therapeutic agents with novel mechanisms of action. lookchem.com

Opportunities for Advanced Methodological Integration and Interdisciplinary Collaboration

To unlock the full potential of this compound, a multidisciplinary approach integrating advanced methodologies is essential. The convergence of organic synthesis, computational chemistry, and chemical biology will be instrumental in accelerating the discovery and development of new applications.

Advanced Methodological Integration:

High-Throughput Screening: Employing high-throughput screening techniques can rapidly assess the biological activity of a large library of this compound derivatives against a diverse panel of biological targets.

Computational Modeling: Molecular docking and dynamics simulations can provide valuable insights into the binding interactions of this compound derivatives with their target proteins, guiding the rational design of more potent and selective inhibitors.

Cryo-Electron Microscopy (Cryo-EM): For derivatives that show promise as enzyme inhibitors, Cryo-EM can be utilized to determine the high-resolution structure of the inhibitor-enzyme complex, offering a detailed understanding of the binding mode and mechanism of action.

Interdisciplinary Collaboration:

Chemists and Biologists: Collaboration between synthetic organic chemists and biologists is crucial for the design, synthesis, and biological evaluation of novel this compound derivatives.

Material Scientists: Partnerships with material scientists can explore the potential of incorporating this scaffold into advanced materials with unique optical or electronic properties.

Pharmacologists and Toxicologists: As promising drug candidates emerge, collaboration with pharmacologists and toxicologists will be necessary to evaluate their efficacy, safety, and pharmacokinetic profiles in preclinical models.

By fostering these collaborations and embracing advanced research methodologies, the scientific community can continue to build upon the foundational knowledge of this compound and translate its potential into tangible applications in medicine, agriculture, and materials science.

常见问题

Q. How to safely manage waste containing this compound?

- Protocols : Neutralize acidic/basic residues before disposal. Collect halogenated waste separately and collaborate with certified waste management services for incineration or chemical degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。